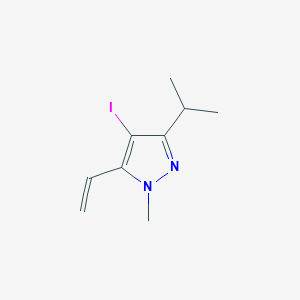
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the iodination of pyrazole derivatives. For instance, 4-Iodopyrazole can be synthesized using iodine and ammonium hydroxide, which can then be further modified to introduce the isopropyl, methyl, and vinyl groups . Another method involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodine and Ammonium Hydroxide: Used for iodination reactions.
Selectfluor: Used in the synthesis of 1,4-disubstituted pyrazoles.
Hydrazines and Enaminones: Commonly used in the synthesis of pyrazole derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination can yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazoles .
Aplicaciones Científicas De Investigación
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine, isopropyl, methyl, and vinyl groups can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the vinyl group, in particular, offers additional reactivity and potential for further functionalization compared to other pyrazole derivatives .
Propiedades
Fórmula molecular |
C9H13IN2 |
|---|---|
Peso molecular |
276.12 g/mol |
Nombre IUPAC |
5-ethenyl-4-iodo-1-methyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H13IN2/c1-5-7-8(10)9(6(2)3)11-12(7)4/h5-6H,1H2,2-4H3 |
Clave InChI |
ICNBBXPTTRZLLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=C1I)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


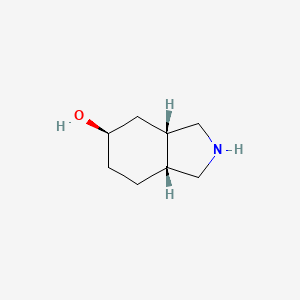


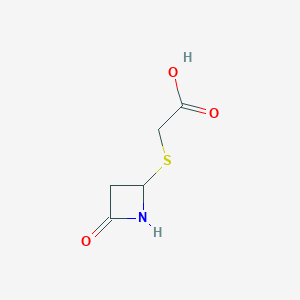
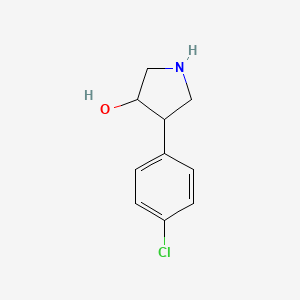
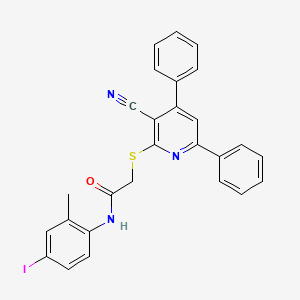
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)
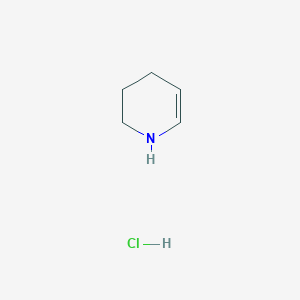

![6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054404.png)
![2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B15054408.png)
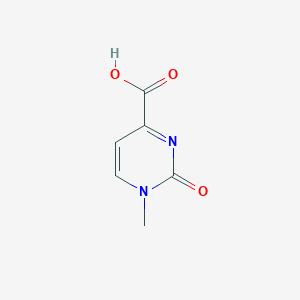
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15054428.png)
![Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B15054430.png)
